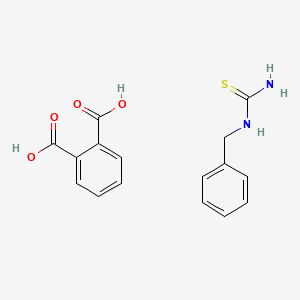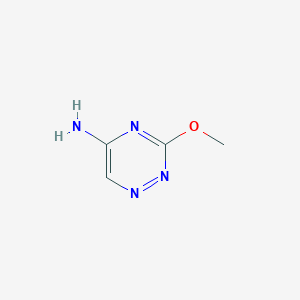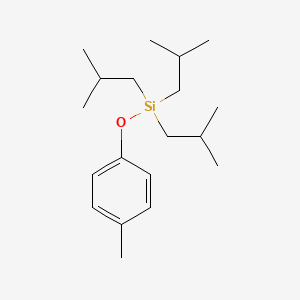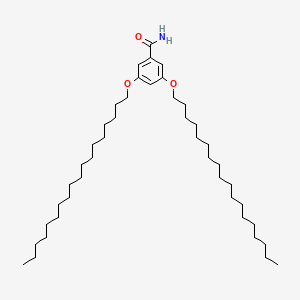![molecular formula C13H11N3O2 B14615921 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 59997-17-0](/img/structure/B14615921.png)
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and quinoline ring system, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of the compound with various substituents on the benzene ring . The reaction typically involves the use of organic catalysts such as trityl chloride (TrCl), which provides a neutral and mild reaction condition .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of scalable and cost-effective catalysts, such as trityl chloride, ensures high yields and compliance with green chemistry protocols .
Analyse Chemischer Reaktionen
Types of Reactions
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like chloroform, ethanol, and acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .
Wissenschaftliche Forschungsanwendungen
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be compared with other similar compounds, such as:
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds have similar structures but different substituents, leading to variations in their biological activities.
Quinoline derivatives: These compounds share the quinoline ring system but may lack the fused pyrimidine ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and potential biological activities .
Eigenschaften
CAS-Nummer |
59997-17-0 |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
10-ethylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C13H11N3O2/c1-2-16-10-6-4-3-5-8(10)7-9-11(16)14-13(18)15-12(9)17/h3-7H,2H2,1H3,(H,15,17,18) |
InChI-Schlüssel |
NUGYOMQUKLUCHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)


![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)


![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)


![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)


![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
